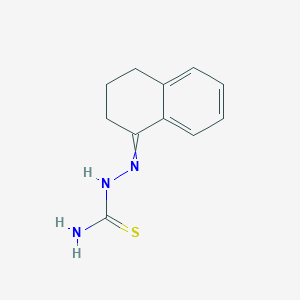
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is an organic compound with the molecular formula C11H13N3S. It is a derivative of thiourea and naphthalene, characterized by the presence of a naphthylideneamino group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The naphthylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 3,4-dihydro-2H-naphthalen-1-one thiosemicarbazone
- N-(3,4-dihydro-2H-naphthalen-1-ylideneamino)-2,4-dimethylbenzamide
- 2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)oxyacetic acid
Uniqueness
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthylideneamino group provides a versatile site for chemical modifications, making it a valuable compound for developing new derivatives with tailored properties .
特性
CAS番号 |
3689-17-6 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea |
InChI |
InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15) |
InChIキー |
PRNSUJCXOCSNAQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
正規SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















